![molecular formula C17H17N5O2 B2730563 8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one CAS No. 1115922-78-5](/img/structure/B2730563.png)
8-methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one is a compound belonging to the pyrimidoindole family. This class of compounds is known for its diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one can involve multi-step reactions.
Starting materials: : The synthesis often begins with the preparation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids.
Reaction Conditions: : These reactions typically require catalysts and specific conditions such as acidic or basic environments, controlled temperature, and specific solvents.
Assembly of the Pyrimidoindole: : The final step involves the integration of the oxadiazole with the pyrimidoindole scaffold, using coupling reactions that may require palladium or other transition metal catalysts.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized for cost-efficiency, yield, and safety. This often involves continuous flow processes, automation, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the methyl group, forming oxides.
Reduction: : Reduction reactions can occur at the oxadiazole ring, leading to dihydro derivatives.
Substitution: : Various substitution reactions can take place on the indole ring, modifying the electronic and steric properties of the compound.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: : Catalysts like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: : Nucleophiles such as amines or halides under basic or neutral conditions.
Major Products
The major products depend on the type of reaction. For example, oxidation typically yields oxides, while reduction leads to dihydro compounds. Substitution reactions yield variously functionalized pyrimidoindole derivatives.
Applications De Recherche Scientifique
8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one has numerous applications across different fields:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a bioactive molecule with various biological activities such as antimicrobial, anticancer, and anti-inflammatory effects.
Medicine: : Explored for its therapeutic potential in drug development, particularly for targeting specific diseases.
Industry: : Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The exact mechanism by which 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one exerts its effects can vary depending on the specific application. Generally, it can interact with molecular targets such as enzymes, receptors, or DNA, influencing various biochemical pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : It can inhibit enzymes by binding to their active sites or allosteric sites.
Receptor Modulation: : It can act as an agonist or antagonist at specific receptors, modulating cellular responses.
DNA Interaction: : It may intercalate into DNA, affecting replication and transcription processes.
Comparaison Avec Des Composés Similaires
When compared to other compounds in the pyrimidoindole family, 8-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one stands out due to its unique substituent pattern and its specific biological activities.
Similar Compounds
6-Methyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
8-Ethyl-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one
These compounds share the core structure but differ in the substituents, which can significantly affect their physical, chemical, and biological properties.
There you go—an in-depth dive into your compound of choice. If there's more to explore or another path to wander, let me know!
Propriétés
IUPAC Name |
8-methyl-3-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9(2)16-20-13(24-21-16)7-22-8-18-14-11-6-10(3)4-5-12(11)19-15(14)17(22)23/h4-6,8-9,19H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUDRUFNHDWRKNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CC4=NC(=NO4)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
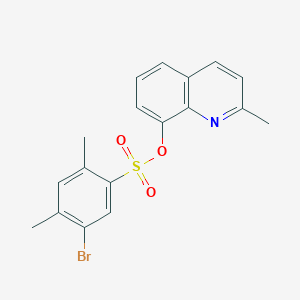
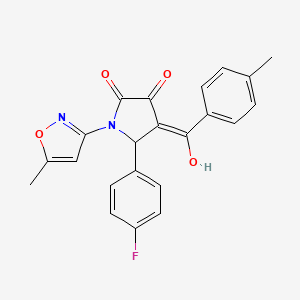
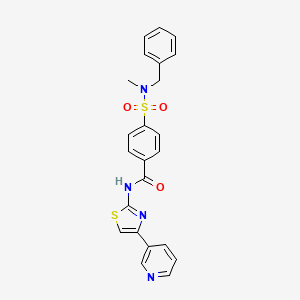

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B2730486.png)
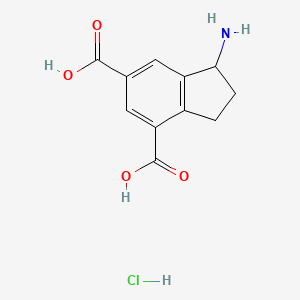
![Rac-[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanamine](/img/structure/B2730488.png)
![N,N-BIS[(3-CYANOPHENYL)METHYL]METHANESULFONAMIDE](/img/structure/B2730491.png)

![Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate](/img/structure/B2730493.png)
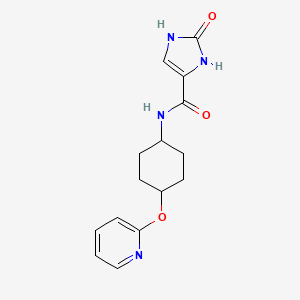
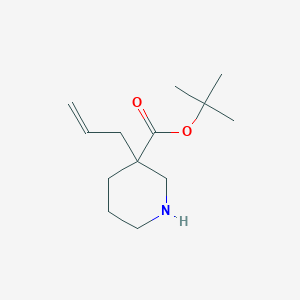
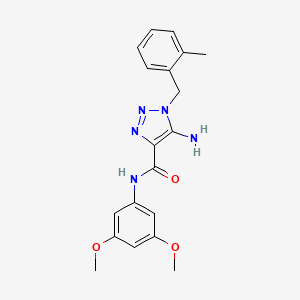
![[4-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2730503.png)
